molecular formula C5H13ClN2O B1456282 3-(Methylamino)butanamide hydrochloride CAS No. 28312-84-7

3-(Methylamino)butanamide hydrochloride

Cat. No.: B1456282
CAS No.: 28312-84-7
M. Wt: 152.62 g/mol
InChI Key: FLRNXPRCOYSKSN-UHFFFAOYSA-N
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Description

3-(Methylamino)butanamide hydrochloride is an organic compound with the empirical formula C5H13ClN2O . It has a molecular weight of 152.62 . It is typically in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.CNC(C)CC(N)=O . The InChI representation is 1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H .


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Chiral Organocatalysts

3-(Methylamino)butanamide hydrochloride derivatives have been utilized as chiral organocatalysts in asymmetric syntheses. For instance, certain butanamide compounds, including those with methylamino groups, have been used in the asymmetric reduction of prochiral N-aryl ketimines, demonstrating their utility in producing enantiomerically enriched products (Noshi, 2014).

Heterocyclic Synthesis

This compound also finds applications in the synthesis of heterocyclic compounds. It has been involved in condensation reactions leading to the formation of polyfunctionally substituted pyridine and pyrazole derivatives, contributing to the diversity of structures available for pharmaceutical and material science applications (Hussein, Harb, & Mousa, 2008).

Synthesis of Derivatives

Research has shown the synthesis of derivatives from this compound, such as the preparation of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its versatility as a precursor in synthetic organic chemistry (Zhou Yawen, 2004).

Novel Indole-Based Scaffolds

The compound has been integrated into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing its role in the development of potential therapeutic agents, particularly in the context of urease inhibition (Nazir et al., 2018).

Reaction with Aliphatic Amines

Further research includes its reactions with aliphatic amines to produce previously unknown compounds, expanding the chemical space for novel molecule discovery (Shablykin, Chumachenko, & Brovarets, 2021).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

3-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(7-2)3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNXPRCOYSKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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